Hox 1.7 protein GPK5
Description
Properties
CAS No. |
144058-41-3 |
|---|---|
Molecular Formula |
C4H2O2S2 |
Synonyms |
Hox 1.7 protein GPK5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Hox Proteins and Related Compounds
Table 1: Structural and Functional Comparison of GPK5 with Other Hox Proteins
Key Comparative Insights
Structural Conservation vs. Divergence:
- GPK5’s homeodomain is identical to murine Hox-1.7, but its upstream sequence diverges, likely due to alternative splicing . In contrast, Drosophila Ubx exhibits a divergent homeodomain optimized for binding arthropod-specific targets like sal .
- HOXC5, a human homolog, shares partial homeodomain homology (60%) with GPK5 but associates with distinct cofactors (e.g., PBX) and targets oncogenic pathways .
Cofactor Interactions: While many Hox proteins (e.g., Hoxa7) require cofactors like PBX/MEIS for DNA binding specificity , Ubx can repress targets like sal in Drosophila halteres through multiple monomeric binding sites without Exd/Hth . GPK5’s cofactor requirements remain unstudied but may depend on splice isoforms.
Tissue-Specific Roles: GPK5 is expressed in adult guinea pig kidneys, a novel site compared to the embryonic CNS/limb expression of Hoxa7 . Ubx, however, regulates segment-specific appendages in flies, highlighting evolutionary diversification .
Regulatory Mechanisms:
- GPK5’s alternative splicing contrasts with epigenetic regulation seen in HOXC5 (methylation in cancer ) or chromatin accessibility-driven targeting in Ubx .
Contradictions and Unresolved Questions
- Cofactor Independence: demonstrates Ubx’s ability to regulate targets without Exd/Hth, challenging the paradigm that Hox proteins universally require cofactors . Whether GPK5 exhibits similar autonomy remains unknown.
- Functional Conservation: Despite structural homology, GPK5’s renal expression diverges from the embryonic roles of most Hox proteins, suggesting neofunctionalization or lineage-specific adaptations .
Q & A
Q. What experimental methods are recommended for identifying genomic binding sites of Hox 1.7 protein GPK5?
To map binding sites, use chromatin immunoprecipitation followed by sequencing (ChIP-seq) or microarray (ChIP-array). Key steps include:
- Crosslinking DNA-protein complexes in target tissues (e.g., imaginal discs in Drosophila).
- Immunoprecipitation with anti-GPK5 antibodies.
- Sequencing enriched DNA fragments and aligning to reference genomes.
- Validate binding peaks using independent assays like electrophoretic mobility shift assays (EMSAs) . Example workflow: In Drosophila, Ubx binding was confirmed by overlapping ChIP-array data with differential gene expression profiles in haltere discs .
Q. How can researchers determine if this compound directly regulates a target gene?
Combine binding data (ChIP-seq/array) with functional assays:
- Knockdown/knockout experiments : Use RNAi or CRISPR to suppress GPK5 and measure downstream gene expression (qRT-PCR, RNA-seq).
- Luciferase reporter assays : Clone putative regulatory regions into luciferase vectors and test GPK5-dependent activity .
- Co-expression analysis : Overlap GPK5-bound genes with tissue-specific transcriptomes (e.g., wing vs. haltere discs) .
Q. What bioinformatics tools are used to analyze Hox protein binding motifs?
- MEME Suite : Identify enriched DNA motifs in ChIP-seq peaks.
- JASPAR : Compare motifs against known transcription factor binding profiles.
- DAVID/Gene Ontology : Functional enrichment analysis of target genes (e.g., developmental pathways, signaling cascades) .
Advanced Research Questions
Q. How can conflicting data between in vitro and in vivo Hox binding specificity be resolved?
The "Hox specificity paradox" arises because in vitro binding assays often show overlapping sequences, while in vivo contexts yield distinct targets. Strategies include:
- Integrate structural biology : Use X-ray crystallography or Cryo-EM to study GPK5-DNA-cofactor complexes. For example, DNA shape recognition (minor groove topology) can explain specificity differences .
- Cofactor dependency assays : Test GPK5 binding in the presence/absence of cofactors like Homothorax (Hth) or Exd using bimolecular fluorescence complementation (BiFC) .
- Chromatin accessibility profiling : Use ATAC-seq to assess if binding discrepancies correlate with open chromatin regions .
Q. What experimental designs address the functional redundancy of Hox protein domains (e.g., hexapeptide vs. UBD)?
- Domain deletion mutants : Generate GPK5 variants lacking specific domains (e.g., hexapeptide motif) and compare transcriptional activity in reporter assays.
- Combinatorial mutagenesis : Test pairwise domain interactions (e.g., HX and UBD) using BiFC to assess functional compensation .
- Tissue-specific rescue experiments : Express domain mutants in GPK5-null backgrounds (e.g., Drosophila mutants) and quantify developmental defects .
Q. How should researchers model the regulatory networks of this compound in diverse tissues?
- Multi-omics integration : Combine ChIP-seq, RNA-seq, and proteomics data to build gene regulatory networks (GRNs). Tools like Cytoscape or STRING can visualize interactions.
- Single-cell sequencing : Resolve tissue-specific GPK5 targets in heterogeneous cell populations (e.g., larval vs. adult tissues).
- Cross-species comparisons : Compare GPK5 binding sites in orthologous genes across taxa to identify conserved regulatory modules .
Methodological Guidelines
Q. What criteria ensure reproducibility in Hox protein experiments?
- Standardized protocols : Document antibody validation (e.g., knockout controls for ChIP) and experimental conditions (e.g., fixation time).
- Replicate sampling : Include ≥3 biological replicates for sequencing assays.
- Data transparency : Deposit raw data in public repositories (e.g., GEO, SRA) and share analysis scripts via GitHub .
Q. How can chromatin accessibility influence this compound target selection?
Chromatin state dictates binding efficiency:
- ATAC-seq or DNase-seq : Profile open chromatin regions in target tissues.
- Histone modification ChIP : Correlate GPK5 peaks with active (H3K27ac) or repressive (H3K27me3) marks.
- CRISPR-based perturbations : Knock out chromatin remodelers (e.g., Polycomb) and assess GPK5 binding shifts .
Data Contradiction Analysis
Q. How to reconcile discrepancies between GPK5 binding data and phenotypic outcomes?
- False-positive filtering : Remove peaks overlapping repetitive elements or artifact-prone regions.
- Functional validation : Test top candidates in loss-of-function models (e.g., CRISPR knockouts).
- Context-dependent analysis : Consider tissue-specific cofactors or post-translational modifications affecting GPK5 activity .
Q. What frameworks guide hypothesis generation for Hox protein studies?
Use research question frameworks like PICO :
- Population : Specific tissue or developmental stage (e.g., Drosophila haltere disc).
- Intervention : GPK5 knockdown or overexpression.
- Comparison : Wild-type vs. mutant phenotypes.
- Outcome : Changes in gene expression or morphology.
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. Table 1. Comparison of Techniques for Studying this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
